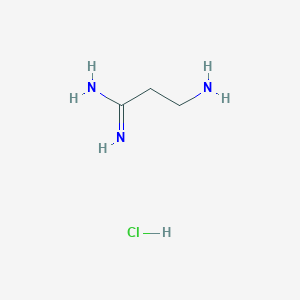

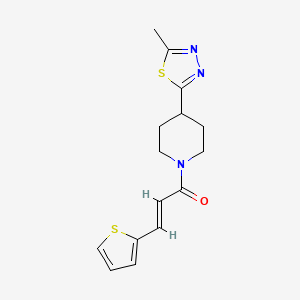

![molecular formula C23H24N2O3S B2486144 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899911-30-9](/img/structure/B2486144.png)

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , involves a simple, cost-effective three-step process yielding high purity products without the need for further purification. This method is indicative of the potential pathways for synthesizing the requested compound, focusing on efficiency and high yield, with an overall yield of 60% reported for related structures (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of similar diazaspiro[4.5]decane derivatives has been analyzed using molecular mechanics energy minimization techniques, offering insights into the structural parameters of compounds like 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one 5a (Farag et al., 2008). These techniques are crucial for understanding the conformational stability and reactivity of the compound .

Chemical Reactions and Properties

For compounds within this category, reactions often involve β-CH-acylation of the enamino fragment, as seen in reactions of 5-arylfuran-2,3-diones with heterocyclic enamines, leading to acylated products. This demonstrates the compound's reactivity towards nucleophilic addition and acylation reactions (Konovalova et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure play a significant role in the characterization of these compounds. Although specific data for the requested compound is not available, the physical properties of closely related compounds can be assessed through crystallography and solubility tests to infer behaviors like solubility in organic solvents and crystalline structure stability.

Chemical Properties Analysis

The chemical properties of diazaspiro compounds, including the requested compound, involve their stability, reactivity, and potential for further chemical modifications. The reactivity towards nucleophilic addition and susceptibility to undergo cycloaddition reactions are significant characteristics. For instance, the synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones showcases the potential for diverse chemical transformations and modifications of the spirocyclic core (Adib et al., 2008).

Applications De Recherche Scientifique

Antimycobacterial Evaluation

A study by Kumar et al. (2010) explored the synthesis of novel spiroisoxazolidines through 1,3-dipolar cycloaddition, evaluating their activity against Mycobacterium tuberculosis. This research highlights the potential antimycobacterial properties of compounds structurally related to 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione.

Antidiabetic Activity

Kayukova et al. (2022) investigated the antidiabetic activity of 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, noting their bioactivity influenced by heteroatoms and counter-ions Kayukova et al. (2022). This research provides insights into the potential of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione in diabetes management.

Antifilarial Agents

The study by Naim et al. (1994) focused on compounds like 2-methoxycarbonylamino-1-phenyl-1,3-diazaspiro[4:5]dec-2-ene for their activity against filarial parasites in rodents Naim et al. (1994). This highlights the potential use of related compounds in treating filarial infections.

Anti-Breast Cancer and EGFR Inhibitors

Fleita et al. (2013) synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives, evaluating them as potential epidermal growth factor receptor inhibitors and for their anti-breast cancer activity Fleita et al. (2013). This suggests a possible application of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione in cancer treatment.

Antibacterial and Antifungal Agents

Thanusu et al. (2011) synthesized ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, examining their antimicrobial activities against various microorganisms Thanusu et al. (2011). This research underscores the antimicrobial potential of similar compounds.

Analgesic Activity

Cohen et al. (1978) investigated novel spiro heterocycles, including 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, for their analgesic activity Cohen et al. (1978). This suggests the potential of related compounds in pain management.

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-27-18-12-11-17(15-19(18)28-2)21(26)25-22(29)20(16-9-5-3-6-10-16)24-23(25)13-7-4-8-14-23/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCMEPYGBOLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

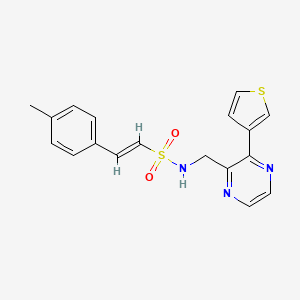

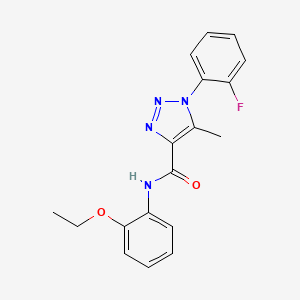

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)

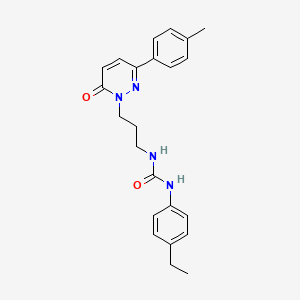

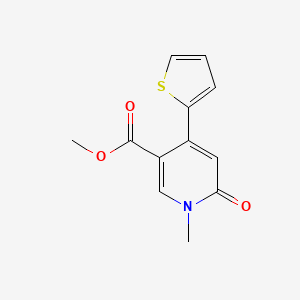

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

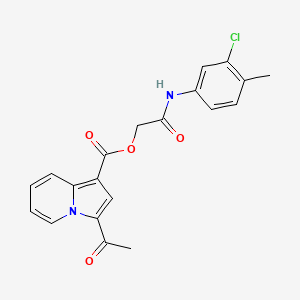

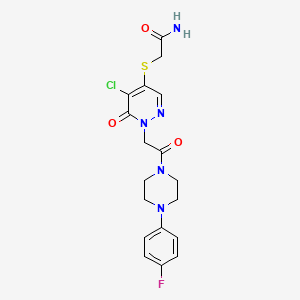

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)